1-Benzhydryl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine
Description
1-Benzhydryl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine is a piperazine derivative featuring a benzhydryl (diphenylmethyl) group at the 1-position and a 5-(trifluoromethyl)pyridinyl substituent at the 4-position. The benzhydryl moiety is known to enhance lipophilicity and influence receptor binding, while the trifluoromethylpyridinyl group contributes to electronic effects and metabolic stability . This compound belongs to a broader class of benzhydrylpiperazine derivatives, which have been investigated for diverse biological activities, including antimicrobial, antiviral, and central nervous system (CNS)-related effects . Its synthesis typically involves nucleophilic substitution reactions between benzhydryl halides and piperazine intermediates, followed by purification via column chromatography .
Properties
IUPAC Name |
1-benzhydryl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N3/c24-23(25,26)20-11-12-21(27-17-20)28-13-15-29(16-14-28)22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,22H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNKLSZYTXJEMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzhydryl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine typically involves the reaction of benzhydryl chloride with 1-(5-(trifluoromethyl)-2-pyridinyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Substitution Reactions
The piperazine nitrogen undergoes nucleophilic substitution with electrophiles such as isocyanates and alkyl halides:
Carboxamide Formation
Reaction with isocyanates produces N-alkylcarboxamides:
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Reagents : Aryl/alkyl isocyanates, triethylamine (base), dichloromethane (solvent) .
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Conditions : Room temperature, 12–24 hours.
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Products : Stable carboxamide derivatives with retained benzhydryl and pyridinyl groups.
Table 2: Substitution with Isocyanates
| Isocyanate | Product | Yield (%) | Biological Activity (IC₅₀, µM) | Source |
|---|---|---|---|---|
| Ethyl isocyanate | N-Ethylcarboxamide | 78 | Cytotoxic (MCF-7: 8.5) | |
| sec-Butyl isocyanate | N-sec-Butylcarboxamide | 68 | Antimicrobial (MIC: 12 µg/mL) |
Alkylation
Alkylation with oxonium salts (e.g., Meerwein salts) yields bislactim ethers:
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Conditions : Anhydrous, 0°C to room temperature.
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Application : Intermediate for asymmetric amino acid synthesis .
Functionalization of the Trifluoromethylpyridine Moiety
The 5-(trifluoromethyl)pyridinyl group participates in:
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Electrophilic Aromatic Substitution : Directed by the electron-withdrawing CF₃ group, enabling regioselective halogenation or nitration.
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Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids under palladium catalysis (reported for analogous pyridinylpiperazines) .
Stability and Reaction Considerations
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Acid Sensitivity : The benzhydryl group is prone to acid-catalyzed cleavage, requiring neutral to basic conditions for stability .
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Thermal Stability : Decomposition observed above 200°C, limiting high-temperature applications .
Comparative Reactivity with Analogues
Table 3: Reaction Rate Comparison with Piperazine Derivatives
| Compound | Relative Reactivity (vs. Target) | Key Difference | Source |
|---|---|---|---|
| 1-Benzylpiperazine (BZP) | 1.5× faster | Less steric hindrance | |
| 1-(3-Trifluoromethylphenyl)piperazine | 0.8× slower | Electron-withdrawing CF₃ |
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecular structures.
- Reagent in Organic Reactions : It is utilized as a reagent in various organic reactions, contributing to advancements in synthetic methodologies.
Biology
- Biological Activity Studies : Research indicates potential interactions with biological targets, leading to various pharmacological effects. The compound's structure allows it to engage with specific receptors or enzymes, modulating their activity .
- Piperazine Derivatives : As part of a broader class of piperazine derivatives, it has been studied for its anti-inflammatory and analgesic properties, showing promise in mitigating conditions related to inflammation and pain .
Medicine
- Therapeutic Applications : Ongoing research aims to explore its therapeutic potential, particularly in drug development for treating diseases like cancer and inflammatory disorders. For instance, derivatives of benzhydryl-piperazine have demonstrated significant anti-cancer activity against various human cancer cell lines .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of these compounds indicate favorable absorption characteristics and bioavailability, essential for effective drug formulation .
Industry
- Material Development : The compound is also explored for its applications in developing new materials and as an intermediate in producing other chemical compounds.
Case Studies
Several studies have highlighted the compound's efficacy:
- A study on dual COX-2/5-LOX inhibitors demonstrated that related piperazine derivatives exhibited strong anti-inflammatory effects and reduced cancer cell proliferation in vitro, suggesting that modifications to the benzhydryl-piperazine structure could enhance therapeutic efficacy .
- Another investigation into 1-benzhydryl-piperazine-based histone deacetylase inhibitors revealed promising results against breast cancer cell lines, indicating potential pathways for future drug development targeting epigenetic regulation .
Mechanism of Action
The mechanism of action of 1-Benzhydryl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is structurally related to several benzhydrylpiperazine derivatives, differing primarily in the substituents at the 4-position of the piperazine ring. Key analogues include:
Key Observations :
- Cyclizine (1-benzhydryl-4-methylpiperazine) shares the benzhydryl group but lacks the trifluoromethylpyridinyl moiety. Its methyl substituent simplifies synthesis but reduces metabolic stability compared to the target compound .
- Sulfonamide derivatives (e.g., compound 7a) exhibit antimicrobial activity due to the electron-withdrawing sulfonyl group, which enhances interactions with bacterial enzymes .
- The trifluoromethylpyridinyl group in the target compound improves binding to hydrophobic pockets in biological targets (e.g., viral or CNS receptors) compared to nitro or furyl substituents .
Structure-Activity Relationships (SAR)
- Benzhydryl Group : Essential for receptor binding; replacing diphenylmethyl with smaller groups (e.g., benzyl) reduces activity .
- Trifluoromethylpyridinyl vs. Methyl : The CF3 group enhances metabolic stability and electron-withdrawing effects, improving target affinity compared to methyl .
- Sulfonyl vs. Pyridinyl : Sulfonyl groups (e.g., in 7a) favor antimicrobial activity, while pyridinyl groups may optimize CNS or antiviral effects .
Biological Activity
1-Benzhydryl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine is a chemical compound with potential pharmacological applications. Its structure, characterized by a piperazine core substituted with benzhydryl and trifluoromethyl-pyridine moieties, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C23H22F3N3
- Molecular Weight : 397.44 g/mol
- CAS Number : 400088-92-8
Pharmacological Activities
This compound exhibits several notable pharmacological activities:
Antimicrobial Activity
Research has indicated that derivatives of benzhydryl piperazine, including the compound , possess significant antimicrobial properties. In studies, these compounds were tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 10 |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Notably, it demonstrated selective cytotoxicity against human cancer cell lines with IC50 values indicating effective inhibition of cell proliferation .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 8.5 |
| HeLa (Cervical Cancer) | 6.3 |
| A549 (Lung Cancer) | 7.2 |
Neuropharmacological Effects
The compound has been investigated for its neuropharmacological properties, particularly its interaction with serotonin receptors. It has shown affinity for 5-HT receptors, suggesting potential applications in treating mood disorders or anxiety .
The biological effects of this compound can be attributed to its ability to interact with various biological targets:
- Serotonin Receptors : The compound acts as an antagonist at certain serotonin receptor subtypes, influencing neurotransmitter release and potentially alleviating symptoms of depression and anxiety.
- Antimicrobial Mechanism : The mechanism underlying its antimicrobial activity appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Case Studies
A series of studies have highlighted the efficacy of this compound in various therapeutic contexts:
- Study on Antimicrobial Efficacy : A recent study reported that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with a notable effect on drug-resistant strains .
- Cancer Treatment Research : In vitro studies demonstrated that treatment with the compound led to apoptosis in cancer cells, suggesting a potential role as an anticancer agent .
Q & A
Q. Key Reaction Conditions :
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–100°C | Higher temps accelerate coupling but risk decomposition |
| Coupling Agents | HOBt/TBTU or DCC | Improve amide bond formation efficiency |
| Solvent | DMF or DCM | Polar aprotic solvents enhance solubility |
| Purification | Column chromatography | Critical for removing unreacted starting materials |
Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Basic Research Question
Structural elucidation requires a combination of techniques:
- NMR Spectroscopy : H and C NMR confirm the benzhydryl, piperazine, and pyridinyl moieties. F NMR detects the trifluoromethyl group.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak at m/z 428.15).
- HPLC : Assesses purity (>98% by reverse-phase C18 column) .
Q. Challenges :
- Non-Specific Binding : High lipophilicity (logP >3) may cause false positives. Mitigate with excess albumin in buffer.
- Metabolite Interference : In vitro assays may not account for in vivo metabolism. Validate with LC-MS/MS .
How can contradictions in biological activity data between in vitro and in vivo studies be resolved?
Advanced Research Question
Methodological Strategies :
- Pharmacokinetic Profiling : Measure plasma/tissue concentrations to confirm bioavailability.
- Metabolite Identification : Use hepatic microsomes or in vivo sampling to detect active/inactive metabolites.
- Receptor Occupancy Studies : PET imaging in animal models correlates in vitro binding with in vivo target engagement .
Q. Example Data :
| Study Type | IC (nM) | Bioavailability (%) |
|---|---|---|
| In vitro (D3) | 12.5 ± 1.2 | N/A |
| In vivo (rat) | 45.3 ± 5.7 | 22% |
What computational methods are used to predict the binding mode to target enzymes, and how do they inform synthetic modifications?
Advanced Research Question
Computational Workflow :
Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in dopamine receptors.
MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns.
QSAR Models : Correlate substituent electronegativity (e.g., trifluoromethyl) with activity .
Q. Case Study :
- Trifluoromethyl Substitution : Enhances binding entropy via hydrophobic interactions (ΔG = -9.8 kcal/mol).
- Piperazine Flexibility : Conformational analysis identifies optimal dihedral angles for receptor fit .
How do researchers analyze structure-activity relationships (SAR) for piperazine derivatives with trifluoromethyl groups?
Advanced Research Question
SAR Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
